Methyl 5-bromo-4-fluoro-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-fluoro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-bromo-5-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Aromatic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 5-bromo-4-fluoro-2-aminobenzoate.
Electrophilic Aromatic Substitution: Formation of further substituted aromatic compounds.
Scientific Research Applications
Methyl 5-bromo-4-fluoro-2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-fluoro-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the compound’s reactivity by affecting the electron density on the ring. These interactions are crucial in determining the pathways and outcomes of its chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluoro-5-nitrobenzoate
- Methyl 4-fluoro-2-nitrobenzoate
- Methyl 2-bromo-5-fluorobenzoate
Uniqueness
Methyl 5-bromo-4-fluoro-2-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis, offering multiple pathways for further functionalization .
Properties
Molecular Formula |
C8H5BrFNO4 |
---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
methyl 5-bromo-4-fluoro-2-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 |
InChI Key |
NZMDRZXCOIKKOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.